trans-2-Hexenal

Übersicht

Beschreibung

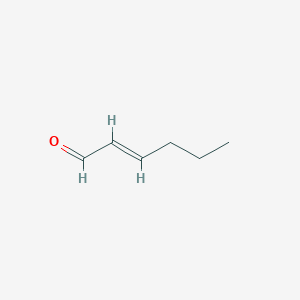

trans-2-Hexenal, also known as leaf aldehyde, is an organic compound with the molecular formula C6H10O. It is a straight-chain α,β-unsaturated aldehyde that exists in two isomeric forms: (E)-2-hexenal and (Z)-2-hexenal. The (E)-isomer is more commonly encountered and is known for its characteristic fresh, green, and fruity odor. This compound is naturally found in various fruits and vegetables, such as tomatoes, apples, and strawberries, and is often used as a fragrance ingredient in foods and beverages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-hexenal typically involves a two-step process. The first step is a Prins-type reaction, where butyraldehyde and vinyl ethyl ether are used as starting materials. This reaction is catalyzed by boron trifluoride etherate (BF3·Et2O) and produces intermediates such as 1,3-dioxane derivatives. These intermediates are then hydrolyzed in the presence of an inorganic acid, such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4), to yield (E)-2-hexenal .

Industrial Production Methods

In industrial settings, (E)-2-hexenal is often produced using continuous-flow synthesis methods. This approach employs a two-stage microreactor system that allows for efficient control of reaction temperature and high selectivity. The continuous-flow technology overcomes the low efficiency of batch reactions and requires less consumption of reactants. Under optimized conditions, the yield of (E)-2-hexenal intermediates can reach up to 72% .

Analyse Chemischer Reaktionen

Types of Reactions

trans-2-Hexenal undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hexanoic acid.

Reduction: It can be reduced to hexanol.

Addition: It can participate in Michael addition reactions due to the presence of the α,β-unsaturated aldehyde group.

Condensation: It can undergo aldol condensation with other aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Addition: Michael addition reactions often involve nucleophiles like amines or thiols.

Condensation: Aldol condensation reactions are usually catalyzed by bases such as sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

Oxidation: Hexanoic acid

Reduction: Hexanol

Addition: Various Michael adducts

Condensation: β-hydroxy aldehydes or ketones

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Trans-2-hexenal has demonstrated significant antifungal activity, particularly against Geotrichum citri-aurantii, a pathogen responsible for sour rot in citrus fruits. Research indicates that this compound disrupts the integrity of fungal cell membranes, leading to cell death. In vivo experiments showed that fruit treated with this compound exhibited a reduced incidence of fungal infections compared to untreated controls .

Table 1: Efficacy of this compound against G. citri-aurantii

| Concentration | Infection Rate (%) | Control Infection Rate (%) |

|---|---|---|

| 1× MFC | 10 | 70 |

| 10× MFC | 5 | 70 |

Pest Control

This compound has also been studied for its insecticidal properties. It has shown effectiveness against various pests, including Bradysia odoriphaga, where it affects respiratory rates and overall mortality . The compound's ability to induce oxidative stress in insects makes it a potential candidate for developing eco-friendly pest control strategies.

Table 2: Impact of this compound on B. odoriphaga

| Concentration (µL/L) | Mortality Rate (%) |

|---|---|

| 0.243 | 80 |

| 0.207 | 75 |

Food Preservation

This compound is noted for its role as a natural preservative due to its antimicrobial properties. Its application in post-harvest treatments has been shown to reduce mold infection rates in strawberries and other fruits, thereby extending shelf life . The compound enhances ethylene production in fruits, promoting ripening while simultaneously providing protection against spoilage.

Case Study: Strawberry Preservation

A study investigated the effects of this compound on strawberry post-harvest treatment. Results indicated a significant decrease in mold infection rates and alterations in gene expression associated with stress responses, suggesting that this compound not only protects but also modulates fruit metabolism .

Carcinogenic Potential

While this compound is beneficial in various applications, studies have raised concerns about its potential carcinogenic effects. Research indicates that exposure to this compound can lead to DNA adduct formation in animal models, suggesting possible genotoxicity . However, the exact mechanisms remain under investigation, and more research is needed to fully understand the implications for human health.

Table 3: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| In Vivo Studies | DNA adducts formed at high concentrations |

| Carcinogenicity | Potential epigenetic effects observed |

| Gene Expression | No significant changes in oncogenes detected |

Biotechnological Applications

This compound is also explored for its biocatalytic potential in industrial applications. It can be synthesized using biocatalysts from fungi such as Pleurotus eryngii, which may lead to more sustainable production methods for this valuable compound .

Wirkmechanismus

The mechanism of action of 2-hexenal involves its interaction with cellular components, leading to various biological effects. For instance, in fungi, 2-hexenal disrupts mitochondrial energy metabolism and induces early apoptosis by affecting the expression of genes involved in cell wall, cell membrane, and energy metabolism pathways . This disruption is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and cell death .

Vergleich Mit ähnlichen Verbindungen

trans-2-Hexenal is often compared with other similar compounds, such as:

Hexanal: Another aldehyde with a similar structure but lacks the α,β-unsaturation. Hexanal has a more grassy odor compared to the fruity odor of 2-hexenal.

Linalool: A terpene alcohol with a floral scent, commonly found in essential oils. Unlike 2-hexenal, linalool does not have aldehyde functionality.

Benzaldehyde: An aromatic aldehyde with a characteristic almond-like odor.

This compound stands out due to its α,β-unsaturated aldehyde structure, which imparts unique reactivity and biological activity.

Biologische Aktivität

Trans-2-hexenal is an alpha,beta-unsaturated carbonyl compound that has garnered attention for its diverse biological activities, particularly in plant defense mechanisms, pest control, and potential implications in human health. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

This compound is a volatile compound with a distinctive green, grassy aroma. It is primarily found in fruits and vegetables, contributing to their flavor and aroma profiles. Its chemical structure allows it to act as a signaling molecule in plants, playing a crucial role in their defense against biotic and abiotic stresses.

1. Plant Defense Mechanisms

This compound serves as an important signaling molecule in plants, enhancing their resistance to pathogens. Research indicates that it can inhibit the growth of various fungal pathogens, such as Gloeosporium citri-aurantii and mycotoxigenic fungi like Aspergillus flavus, Fusarium graminearum, and Aspergillus niger.

Table 1: Inhibitory Effects of this compound on Fungal Growth

| Fungal Species | Concentration (µl/l) | Inhibition (%) |

|---|---|---|

| G. citri-aurantii | 5 | 100 |

| A. flavus | 10 | 100 |

| F. graminearum | 5 | 100 |

| A. niger | 10 | 100 |

In vivo experiments demonstrated that treatment with this compound reduced the incidence of green mold infections in Satsuma fruits by altering the cell membrane integrity of pathogens, leading to increased cell membrane permeability and subsequent cell death .

2. Pest Control

This compound exhibits significant insecticidal properties against storage pests such as Tribolium castaneum. A study reported that at concentrations as low as 0.1 µl/ml, this compound completely inhibited the offspring of this pest, showcasing its potential as a natural insecticide .

Table 2: Efficacy of this compound Against Tribolium castaneum

| Concentration (µl/ml) | Mortality Rate (%) | Malformation Rate (%) |

|---|---|---|

| 0.8 | 81.3 | High |

| ≥0.1 | 100 | High |

3. Human Health Implications

While this compound is recognized for its beneficial effects in plants and pests, its implications for human health are more complex. Studies suggest that it may possess genotoxic and mutagenic properties, raising concerns about its carcinogenic potential due to epigenetic effects rather than direct gene expression alteration . Long-term exposure studies indicated a correlation between this compound exposure and tumor development in animal models, although no immediate changes in oncogene expression were observed .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Membrane Disruption : this compound alters the lipid composition of fungal cell membranes, leading to increased permeability and cell lysis .

- Gene Expression Modulation : While it does not significantly alter the expression of oncogenes or tumor suppressor genes directly, it may influence other stress-related pathways in plants that contribute to enhanced defense responses .

- Volatile Compounds Release : In treated fruits, this compound promotes the release of various volatile metabolites that may further enhance resistance against pathogens .

Case Studies

Several case studies have highlighted the efficacy of this compound in agricultural applications:

- Postharvest Treatment of Strawberries : A study showed that treating strawberries with this compound significantly reduced mold infection rates during storage, indicating its potential as a natural preservative .

- Insect Pest Management : Field trials demonstrated that grains treated with this compound showed reduced pest populations and maintained seed viability without phytotoxic effects .

Eigenschaften

IUPAC Name |

(E)-hex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDOYVRWFFCFHM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041425 | |

| Record name | (2E)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma | |

| Record name | 2-Hexenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

47.00 °C. @ 17.00 mm Hg | |

| Record name | 2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.848 | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

6.6 [mmHg] | |

| Record name | 2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6728-26-3, 505-57-7, 1335-39-3 | |

| Record name | trans-2-Hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JX3AIR1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.